4-(Aminomethyl)-6,7-dimethoxycoumarin
Overview
Description
4-(Aminomethyl)-6,7-dimethoxycoumarin is a synthetic organic compound belonging to the coumarin family Coumarins are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-6,7-dimethoxycoumarin typically involves the following steps:
Starting Material: The synthesis begins with 6,7-dimethoxycoumarin.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysts: Use of catalysts to enhance reaction rates.
Temperature Control: Maintaining specific temperatures to favor the desired reaction pathway.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-6,7-dimethoxycoumarin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the aminomethyl group to a primary amine.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted coumarins with different functional groups.
Scientific Research Applications
4-(Aminomethyl)-6,7-dimethoxycoumarin has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the synthesis of dyes, optical brighteners, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-6,7-dimethoxycoumarin involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and metabolism.
Comparison with Similar Compounds
Similar Compounds
4-Aminocoumarin: Lacks the methoxy groups but has similar biological activities.
6,7-Dimethoxycoumarin: Lacks the aminomethyl group but shares similar chemical properties.
4-(Aminomethyl)coumarin: Similar structure but without the methoxy groups.
Properties
IUPAC Name |
4-(aminomethyl)-6,7-dimethoxychromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-15-10-4-8-7(6-13)3-12(14)17-9(8)5-11(10)16-2/h3-5H,6,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXXVGQYUBHDGBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=CC(=O)O2)CN)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-(Aminomethyl)-6,7-dimethoxycoumarin interact with carboxylic acids and what are the downstream effects?
A: this compound reacts with carboxylic acids through a condensation reaction. [] The amine group of the coumarin derivative reacts with the carboxylic acid group, forming an amide bond and releasing a water molecule. This derivatization results in a fluorescent product, enabling sensitive detection and quantification of carboxylic acids using High-Performance Liquid Chromatography (HPLC) with fluorescence detection. []
Q2: What are the advantages of using a two-phase derivatization method with this compound for analyzing carboxylic acids?
A: The research by Santa et al. [] highlights several advantages of employing a two-phase derivatization method with this compound and water/ethyl acetate for carboxylic acid analysis:
- Simplicity and speed: The two-phase system allows for easy separation of the derivatized analytes from the reaction mixture, simplifying the sample preparation process and reducing analysis time. []
- Sensitivity: The derivatization significantly enhances the detectability of carboxylic acids, achieving detection limits in the femtomole range. []
- Versatility: This method demonstrates applicability for analyzing various carboxylic acids, including fatty acids in complex biological samples like human serum. []
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